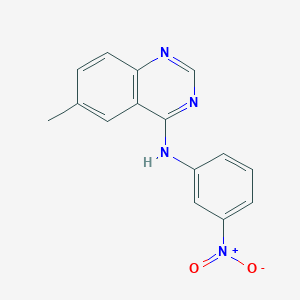

6-甲基-N-(3-硝基苯基)-4-喹唑啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related quinazolinamine derivatives typically involves catalytic hydrogenation, cyclization, and functional group transformations. For example, a series of 6-[(arylamino)methyl]-2,4-quinazolinediamines were prepared through catalytic hydrogenation, demonstrating a methodology potentially applicable to 6-methyl-N-(3-nitrophenyl)-4-quinazolinamine (Elslager, Johnson, & Werbel, 1983). Additionally, tin(II) chloride-mediated reductive cyclization has been reported as an efficient route for synthesizing biheterocyclic compounds with quinazoline structures, indicating a versatile synthetic approach for complex quinazolinamine derivatives (Roy, Subramanian, & Roy, 2006).

Molecular Structure Analysis

The molecular structure of quinazolinamine derivatives is characterized by their planar quinazoline system and substituted phenyl rings, which can significantly influence their chemical and physical properties. For instance, in compounds with a nitrophenyl substituted quinazoline structure, crystallographic analysis has revealed the presence of hydrogen bonding and π-π stacking interactions, contributing to their stability and reactivity (Elmuradov et al., 2011).

Chemical Reactions and Properties

Quinazolinamines undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which modify their chemical properties for specific applications. The presence of nitro groups and other substituents can enhance their reactivity towards reduction, nitrosation, and other reactions, as demonstrated in studies on related compounds (Hermecz et al., 1993).

Physical Properties Analysis

The physical properties of quinazolinamine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. For example, the synthesis and characterization of specific quinazolinones have shown that substitutions at various positions can affect their melting points and solubility, indicating similar considerations for 6-methyl-N-(3-nitrophenyl)-4-quinazolinamine (Vidule, 2011).

Chemical Properties Analysis

Quinazolinamines exhibit a range of chemical properties, including antimicrobial, antitumor, and enzyme inhibitory activities, depending on their specific substitutions. The functional groups and structural motifs within these molecules play critical roles in their interactions with biological targets, as evidenced by research on similar compounds (Desai & Dodiya, 2016).

科学研究应用

抗肿瘤和抗疟疾应用

- 喹唑啉胺通过合成和修饰,表现出有效的抗疟疾、抗菌和抗肿瘤活性。该类化合物,包括甲氨蝶呤,已显示出广泛的抗肿瘤作用,并正在评估用于癌症治疗的临床试验 (E. Elslager, J. Johnson, L. M. Werbel, 1983).

纺织应用的染料合成

- 6-硝基取代的喹唑啉酮已用于聚酯的苯乙烯基和偶氮分散染料的合成,展示了它们在着色技术开发中的应用。尽管合成有望,但发现这些染料的牢度性能令人失望,表明需要进一步的研究以增强它们在纺织应用中的实用性 (H. S. Bhatti, S. Seshadri, 2004).

帕金森病的神经保护

- 选择性抑制剂,包括喹唑啉酮衍生物,已针对其在帕金森病模型中对神经毒性的保护作用进行了研究。这些发现表明在开发神经退行性疾病疗法中的潜在应用 (P. Hantraye, E. Brouillet, R. Ferrante, et al., 1996).

缓蚀

- 喹唑啉酮衍生物已被探索作为酸性介质中低碳钢的缓蚀剂。它们的抑制效率通过电化学方法、表面分析和理论计算得到证实,表明它们在材料科学和工程学中的潜力 (N. Errahmany, M. Rbaa, A. Abousalem, et al., 2020).

抗菌活性

- 从喹唑啉酮化合物衍生的新型喹啉基咪唑已被合成并显示出抗菌活性,证明了喹唑啉酮衍生物在促进新型抗菌剂开发中的多功能性 (Sunil Vodela, Venu Chakravarthula, 2016).

光破坏研究和 DNA 相互作用

- 对 3-氨基-2-甲基-喹唑啉-4(3H)-酮的研究揭示了它们在紫外线照射下对质粒 DNA 的光活性特性。这些研究为光化学或光动力疗法的开发提供了信息,利用喹唑啉酮衍生物与 DNA 的相互作用进行治疗应用 (Chrysoula Mikra, Maria Bairaktari, Marina-Theodora Petridi, et al., 2022).

属性

IUPAC Name |

6-methyl-N-(3-nitrophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c1-10-5-6-14-13(7-10)15(17-9-16-14)18-11-3-2-4-12(8-11)19(20)21/h2-9H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXMUXOXHVQXEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49669725 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)

![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)

![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)

![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)

![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)

![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)

![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)

![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5542385.png)

![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)

![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)